molecular formula C22H21FN2O B15006311 (2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

Cat. No.: B15006311
M. Wt: 348.4 g/mol
InChI Key: SREQSSNYTYQMGW-UHFFFAOYSA-N
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Description

(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is a complex organic compound with a unique structure that combines a fluorophenyl group with a hexahydro-pyrazino-carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the hexahydro-pyrazino-carbazole core through cyclization reactions. Subsequent steps involve the introduction of the fluorophenyl group via electrophilic aromatic substitution or cross-coupling reactions. Common reagents used in these reactions include palladium catalysts, fluorinating agents, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield various hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, in cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone
  • (2-bromophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone
  • (2-iodophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone

Uniqueness

The uniqueness of (2-fluorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone lies in the presence of the fluorophenyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and bioavailability in therapeutic applications compared to its halogenated analogs.

Properties

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

(2-fluorophenyl)-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)methanone

InChI

InChI=1S/C22H21FN2O/c1-14-9-10-19-17(13-14)15-6-4-8-20-21(15)24(19)11-12-25(20)22(26)16-5-2-3-7-18(16)23/h2-3,5,7,9-10,13,20H,4,6,8,11-12H2,1H3

InChI Key

SREQSSNYTYQMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5F

Origin of Product

United States

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